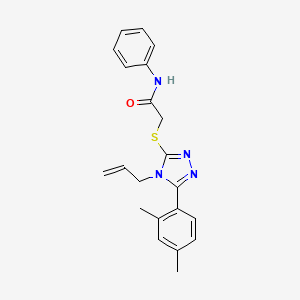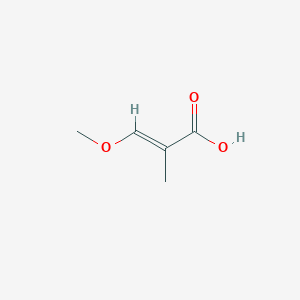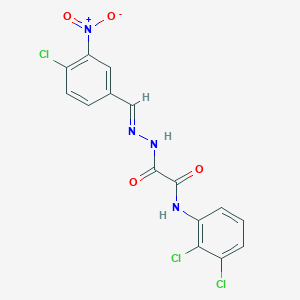
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 478507-10-7
Molecular Weight: 379.806 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis using appropriate starting materials and reagents. Further research is needed to establish specific methods.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Reactivity::
Types of Reactions: While detailed information is scarce, this compound likely undergoes various reactions typical of aromatic compounds, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and acid chlorides (e.g., SOCl).
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
Chemistry::
Catalysis: Possible use as a catalyst or ligand in transition metal-catalyzed reactions.
Biological Studies: Exploring its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Drug Discovery: Assessing its potential as a lead compound for drug development.
Materials Science: Investigating its properties for use in materials such as coatings, polymers, or sensors.
Mechanism of Action
The specific mechanism by which this compound exerts its effects remains unknown. Further research is required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are limited due to its rarity, researchers may explore related compounds such as:
3-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: (CAS Number: 767306-42-3)
3-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: (CAS Number: 402768-90-5)
Properties
CAS No. |
478507-10-7 |
|---|---|
Molecular Formula |
C20H14ClN3O3 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
[3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H14ClN3O3/c21-17-8-6-15(7-9-17)20(26)27-18-5-1-3-14(11-18)12-23-24-19(25)16-4-2-10-22-13-16/h1-13H,(H,24,25)/b23-12+ |
InChI Key |
CWLJCIJKWSJTIX-FSJBWODESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)


![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)



![N-Ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003498.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)

